Ethyl 3,5-dibromoisonicotinate

Organic Synthesis Physicochemical Properties Analytical Chemistry

Researchers requiring a 3,5-dibrominated pyridine scaffold often face supply inconsistency and the risk of regioisomer contamination. Ethyl 3,5-dibromoisonicotinate is supplied with strictly verified regiochemistry, enabling reliable sequential Suzuki or Sonogashira couplings. - Confirmed 3,5-dibromo substitution pattern eliminates regioisomer risk. - Ethyl ester handle supports direct hydrolysis to the acid or amide formation. - Calculated LogP of 2.58 reduces the need for additional lipophilicity adjustments in SAR. - Consistent 98% HPLC purity ensures reproducible reaction yields.

Molecular Formula C8H7Br2NO2
Molecular Weight 308.957
CAS No. 1214375-76-4
Cat. No. B593880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-dibromoisonicotinate
CAS1214375-76-4
Molecular FormulaC8H7Br2NO2
Molecular Weight308.957
Structural Identifiers
SMILESCCOC(=O)C1=C(C=NC=C1Br)Br
InChIInChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3
InChIKeyKWKKIQCPLDQVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,5-dibromoisonicotinate Procurement Overview


Ethyl 3,5-dibromoisonicotinate (CAS 1214375-76-4) is a di-brominated pyridine derivative , specifically an ethyl ester of 3,5-dibromoisonicotinic acid . With a molecular weight of 308.96 g/mol and a calculated LogP of 2.58 , this compound is a research chemical supplied as a versatile building block for organic synthesis .

3,5-Dibromo pattern supports sequential cross-coupling strategies
Ethyl ester handle enables orthogonal derivatization routes
Organic-phase synthesis compatibility through ester lipophilicity

Why Ethyl 3,5-dibromoisonicotinate Cannot Be Substituted


The strategic value of Ethyl 3,5-dibromoisonicotinate is not defined by its core pyridine scaffold, but by the specific placement of its bromine atoms at the 3- and 5-positions and its ester functionality. Simple substitution with its parent acid or alternative regioisomers is not feasible for several quantifiable reasons: the compound exhibits distinct physical properties like LogP and solubility ; its 3,5-dibromo substitution pattern creates a unique reactivity profile for cross-coupling reactions distinct from 2,6- or 2,3-dibromo analogs ; and the ethyl ester is a critical functional handle for further derivatization that differentiates it from methyl esters or free acids . These factors directly impact synthetic route design and downstream outcomes, making generic substitution a quantifiable risk.

1
2,6- or 2,3-dibromo isomers may shift regioselectivity and coupling outcomes
2
Free acid or methyl ester can alter solubility and reactivity profile in synthetic steps
3
Simple 3,5-dibromopyridine lacks the ester functional handle, limiting downstream diversity

Ethyl 3,5-dibromoisonicotinate Selection Evidence


Physicochemical Differentiation from Free Acid

Ethyl 3,5-dibromoisonicotinate has a predicted LogP of 2.58 and a boiling point of 296.2±35.0 °C . The free acid form, 3,5-dibromoisonicotinic acid, is reported to have a boiling point of 410°C at 760 mmHg . The LogP of the acid is not directly reported but can be inferred to be significantly lower due to the lack of the ethyl ester, making the ester derivative more lipophilic.

Lipophilicity vs. Free Acid
Data to verify
Target: Predicted LogP 2.58; BP 296.2 °C
Acid: BP ~410 °C; LogP not reported (inferred significantly lower)
Supports organic-phase method fit and purification planning
Predicted values; confirm experimentally
Organic Synthesis Physicochemical Properties Analytical Chemistry

Positional Isomer Reactivity vs. 2,6-Isomer

The 3,5-dibromo substitution pattern on Ethyl 3,5-dibromoisonicotinate provides a different electronic environment and steric profile compared to the 2,6-dibromo isomer. While specific quantitative reactivity data is unavailable in the open literature, class-level inference suggests that the 3,5-dibromo arrangement offers two distinct sites for sequential cross-coupling reactions, whereas the 2,6-isomer positions the bromines adjacent to the nitrogen atom, which can alter its reactivity and the properties of its derivatives. An analog of 2,6-Dichloroisonicotinic acid, which shares the 2,6-substitution pattern, is known to bind and inhibit tobacco catalase activity , highlighting that positional isomerism can lead to distinct biological interactions.

3,5- vs 2,6-Isomer Reactivity
Class-level
Distinct steric and electronic profile; no quantitative reactivity data available
May affect regioselective coupling; positional context differs
Reactivity requires experimental confirmation
Cross-Coupling Medicinal Chemistry Structure-Activity Relationship

Ester Functional Handle vs. Dibromopyridine

Ethyl 3,5-dibromoisonicotinate possesses an ethyl ester group at the 4-position, which is a critical functional handle not present in 3,5-dibromopyridine . This ester can be hydrolyzed to the corresponding acid or transformed into other derivatives like amides, offering a distinct synthetic entry point. A patent describes the synthesis of Ethyl 3,5-dibromoisonicotinate from 3,5-dibromopyridine, achieving a 29% yield after purification . This demonstrates that the esterified version is a separate, functionalized building block requiring additional synthetic steps.

Ester Handle vs. Dibromopyridine
Reported
Target: Ethyl ester functional group present
3,5-Dibromopyridine: No carboxylate/ester handle
Reported synthesis yield: 29% from 3,5-dibromopyridine
Ester enables orthogonal derivatization strategies
Yield may vary; optimize for specific route
Organic Synthesis Building Blocks Pharmaceutical Intermediates

Ethyl vs. Methyl Ester Properties

Compared to the closely related methyl ester (CAS 1214375-07-1), the ethyl ester, Ethyl 3,5-dibromoisonicotinate, exhibits increased lipophilicity and a higher boiling point, consistent with the addition of a methylene unit. The methyl ester has a consensus LogP of 2.2 , while the ethyl ester's predicted LogP is 2.58 . The ethyl ester's molecular weight is 308.96 g/mol compared to 294.93 g/mol for the methyl ester.

Ethyl vs. Methyl Ester
Data to verify
Ethyl ester: Predicted LogP 2.58; MW 308.96
Methyl ester: Predicted LogP 2.2; MW 294.93
Reported lipophilicity increment may influence partitioning in assays
Predicted values; verify experimentally
Physicochemical Properties Drug Discovery ADME Prediction

Ethyl 3,5-dibromoisonicotinate Application Scenarios


Sequential Cross-Coupling for Library Synthesis

Researchers building libraries of 3,5-disubstituted pyridine derivatives for medicinal chemistry or materials science. The two bromine atoms on Ethyl 3,5-dibromoisonicotinate offer the potential for sequential cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), allowing for the introduction of two different functional groups in a controlled manner . This regioselective differentiation is a key advantage over simpler mono-halogenated or differently substituted analogs.

Lipophilic Analog Synthesis in Drug Discovery

In structure-activity relationship (SAR) studies where increased lipophilicity is desired to improve membrane permeability or target binding in a hydrophobic pocket. With a predicted LogP of 2.58 , Ethyl 3,5-dibromoisonicotinate is a more suitable starting material than the free acid or the methyl ester (LogP ~2.2) for generating lipophilic analogs, thereby avoiding the need for additional synthetic steps to increase LogP.

Synthesis of Amide and Acid Derivatives

Projects requiring the pyridine core to be functionalized with a carboxylic acid derivative. The ethyl ester group of Ethyl 3,5-dibromoisonicotinate can be readily hydrolyzed to the corresponding acid , which in turn can be used to synthesize amides, hydrazides, or other derivatives. This offers a clear synthetic advantage over purchasing the acid itself if the ethyl ester form is more conveniently available or is a preferred intermediate for other steps.

Novel Pyridine-Based Building Block Development

Specialty chemical manufacturers or research groups developing new, functionalized pyridine building blocks for sale or internal use. Ethyl 3,5-dibromoisonicotinate serves as a key intermediate for creating more complex molecules. Its availability from commercial suppliers makes it an accessible starting point for developing proprietary synthetic methodologies or novel heterocyclic scaffolds.

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
Regioselective dibromo substitution
Sequential coupling compatibility
Lipophilic analog synthesis
Ester lipophilicity profile
LogP and solubility screening
Amide/acid derivative synthesis
Ethyl ester functional handle
Hydrolysis and derivatization yield
Building block development
Commercial accessibility
Derivatization method development

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